molecular formula C6H3BrClNO3 B15149746 5-Bromo-2-chloro-4-nitrophenol

5-Bromo-2-chloro-4-nitrophenol

Cat. No.: B15149746
M. Wt: 252.45 g/mol
InChI Key: WGVPKSGCOCWNFG-UHFFFAOYSA-N
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Description

Significance of Halogenated Phenolic Structures in Organic Synthesis

Halogenated phenolic structures are pivotal intermediates in the landscape of organic synthesis. Their utility stems from the reactivity imparted by the hydroxyl and halogen substituents, which allows for a variety of chemical transformations. These compounds serve as versatile building blocks in the synthesis of a wide array of more complex molecules. researchgate.net

In the pharmaceutical industry, halogenated phenols are precursors to numerous active pharmaceutical ingredients (APIs). For instance, they are used in the synthesis of anti-inflammatory drugs, antipsychotics, and anticancer agents. dntb.gov.ua The presence of halogens can enhance the lipophilicity of a molecule, potentially improving its absorption and distribution in biological systems. A notable example is the use of 5-bromo-2-chlorobenzoic acid, a related halogenated aromatic compound, in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. google.com

The agrochemical sector also heavily relies on halogenated phenols for the production of herbicides, insecticides, and fungicides. nih.gov The specific halogen and its position on the phenol (B47542) ring can be fine-tuned to achieve the desired biological activity and selectivity against target pests or weeds, while also influencing the environmental persistence of the compound. nih.govacs.org

Furthermore, these compounds are crucial in the dye industry. Nitrophenols, in particular, are known for their color-imparting properties and are used in the manufacturing of various synthetic dyestuffs. google.comnih.gov The introduction of halogens can modify the color and improve the fastness of the dyes.

Overview of Nitro- and Halogen-Substituent Effects on Aromatic Systems

The chemical behavior of 5-Bromo-2-chloro-4-nitrophenol is dictated by the electronic effects of its substituents: the hydroxyl group, the bromine and chlorine atoms, and the nitro group.

The hydroxyl group (-OH) is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate an electron pair to the benzene (B151609) ring through resonance (+M effect). google.com Conversely, it is weakly electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom.

Halogens (in this case, -Br and -Cl) are deactivating yet ortho-, para-directing. Their high electronegativity makes them inductively electron-withdrawing (-I effect), which deactivates the ring towards electrophilic attack. However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. The inductive effect of halogens is generally stronger than their resonance effect. acs.org

The nitro group (-NO₂) is a powerful deactivating and meta-directing group. It is strongly electron-withdrawing through both induction (-I effect) and resonance (-M effect). researchgate.net This strong electron withdrawal significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic substitution.

The electron-deficient nature of the aromatic ring, a consequence of the attached withdrawing groups, makes it more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for benzene itself.

Positional Isomerism in Halogenated Nitrophenols and its Influence on Molecular Properties

The specific placement of substituents on the aromatic ring, known as positional isomerism, has a profound impact on the physical and chemical properties of halogenated nitrophenols. Even a slight change in the location of a halogen or nitro group can lead to significant differences in acidity, melting point, boiling point, solubility, and spectroscopic characteristics.

For instance, the acidity (pKa) of a nitrophenol is highly dependent on the position of the nitro group relative to the hydroxyl group. A nitro group in the ortho or para position can participate in resonance stabilization of the phenoxide anion, leading to a significant increase in acidity (lower pKa) compared to when it is in the meta position, where only the weaker inductive effect operates. researchgate.netacs.org

The melting point of isomers can also vary considerably. Symmetrically substituted isomers, such as p-dichlorobenzene, tend to have higher melting points than their less symmetrical ortho and meta counterparts because they can pack more efficiently into a crystal lattice. acs.org This principle also applies to more complex substituted phenols.

While detailed experimental data for every isomer of bromochloronitrophenol is not always readily available, a comparison of known data for related isomers illustrates these principles.

Interactive Table: Comparison of Bromochloronitrophenol Isomers

Below is a table of known isomers of bromochloronitrophenol. Use the search bar to filter by name or CAS number.

Compound NameCAS NumberMolecular Weight ( g/mol )Additional Information
This compoundNot Available252.45The subject of this article.
5-Bromo-4-chloro-2-nitrophenol855400-82-7252.45An isomer of the target compound. google.com
4-Bromo-2-chloro-5-nitrophenol2091684-77-2252.45A solid powder at room temperature. nih.gov
2-Bromo-4-chloro-5-nitrophenol1073437-11-2252.45Another positional isomer. nih.gov
4-Bromo-5-chloro-2-nitrophenol65001-78-7252.45Data available in public chemical databases. researchgate.net

Current Research Trends and Unexplored Areas in Halogenated Nitrophenol Chemistry

Current research involving halogenated nitrophenols is diverse, spanning environmental science, toxicology, and synthetic chemistry. A significant area of investigation is their role as disinfection byproducts (DBPs) in drinking water. Studies have shown that dihalogenated nitrophenols can be resistant to common water treatment methods and may pose health risks. researchgate.netnih.gov

In synthetic chemistry, these compounds continue to be valuable intermediates. Patents reveal their use in the synthesis of complex pharmaceutical molecules. For example, derivatives of halogenated aromatics are key in the production of drugs like Macitentan, an endothelin receptor antagonist. googleapis.com

The unique electronic properties of these molecules also make them interesting for applications in materials science, although this remains a relatively unexplored area. Their potential as components in the development of new polymers or functional materials with specific electronic or optical properties is a promising avenue for future research.

Furthermore, the interaction of halogenated nitrophenols with biological systems is an active area of study. They are investigated as enzyme substrates or inhibitors. For example, p-nitrophenol is a well-known substrate for various enzymes, and its halogenated derivatives could be used to probe enzyme activity or to design specific inhibitors. nih.gov Recent research has also focused on the biodegradation of nitrophenols and their halogenated counterparts by microorganisms, which is crucial for environmental remediation. nih.gov

Unexplored areas include the systematic evaluation of the full range of positional isomers of polysubstituted halogenated nitrophenols to build a comprehensive understanding of structure-activity relationships. The development of greener and more efficient synthetic routes to these compounds is also a continuous goal in chemical research. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrClNO3

Molecular Weight

252.45 g/mol

IUPAC Name

5-bromo-2-chloro-4-nitrophenol

InChI

InChI=1S/C6H3BrClNO3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H

InChI Key

WGVPKSGCOCWNFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Br)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Chloro 4 Nitrophenol and Analogous Structures

Strategies for Regioselective Functionalization of Phenolic Aromatic Rings

The synthesis of specifically substituted phenols is a central challenge in organic chemistry, given that phenols are key building blocks for pharmaceuticals and functional materials. nih.gov The primary difficulty lies in controlling the position of incoming functional groups on the benzene (B151609) ring, a concept known as regioselectivity. The powerful influence of the phenolic hydroxyl (-OH) group dominates the reactivity of the ring, but modern synthetic methods offer sophisticated strategies to achieve the desired substitution patterns.

Direct Halogenation and Nitration Approaches on Phenol (B47542) Derivatives

The hydroxyl group of a phenol is a strongly activating substituent, meaning it makes the aromatic ring significantly more reactive towards electrophiles than benzene itself. chemistrystudent.com This activation arises because a lone pair of electrons on the oxygen atom is delocalized into the ring's π-system, increasing its electron density. savemyexams.com Consequently, the -OH group directs incoming electrophiles to the positions ortho (carbons 2 and 6) and para (carbon 4) to itself. byjus.com

Direct electrophilic substitution on phenol and its derivatives is therefore a common strategy for introducing nitro and halogen groups.

Nitration: Treating phenol with dilute nitric acid at room temperature yields a mixture of ortho- and para-nitrophenols. savemyexams.combyjus.com The high reactivity of the phenol ring means that the harsh conditions required for the nitration of benzene (concentrated nitric and sulfuric acids) are not necessary. savemyexams.com Using concentrated nitric acid on phenol can lead to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com

Halogenation: Due to the activating effect of the hydroxyl group, phenols undergo halogenation readily, even without the Lewis acid catalysts typically required for benzene. byjus.commasterorganicchemistry.com For instance, reacting phenol with bromine water results in the immediate formation of a white precipitate of 2,4,6-tribromophenol, demonstrating the difficulty in controlling the reaction to achieve a single substitution. chemistrystudent.combyjus.com

Achieving selective mono-substitution requires careful control of reaction conditions, such as using less polar solvents and low temperatures. byjus.com The choice of starting material is also critical for directing the substitution to a specific position.

ReactionSubstrateReagents & ConditionsMajor Product(s)
NitrationPhenolDilute HNO₃, Room Temperatureo-Nitrophenol and p-Nitrophenol
BrominationPhenolBromine water, Room Temperature2,4,6-Tribromophenol
MonobrominationPhenolBr₂ in CCl₄, Low TemperatureMixture of o- and p-Bromophenol

Oxidative Chlorination of 4-Nitrophenol (B140041) Precursors

A targeted approach to synthesizing compounds like 5-Bromo-2-chloro-4-nitrophenol can involve the selective functionalization of a precursor that already contains some of the required groups. The chlorination of 4-nitrophenol is a key example of this strategy. In this molecule, the powerful ortho, para-directing hydroxyl group and the meta-directing nitro group work together to direct incoming electrophiles to the positions ortho to the -OH group (positions 2 and 6).

Research has shown that the chlorination of 4-nitrophenol can be achieved using various reagents, leading primarily to substitution at the 2-position.

Chlorination with N-Chloronicotinamide (NCN): The reaction of 4-nitrophenol with NCN in an aqueous acetic acid medium, catalyzed by perchloric acid, yields 2-chloro-4-nitrophenol (B164951) as the main product. researchgate.net

Chlorination with Hypochlorous Acid (HOCl): In aqueous solutions, HOCl reacts with 4-nitrophenol via electrophilic substitution to produce 2-chloro-4-nitrophenol. mdpi.com Further chlorination can occur to form 2,6-dichloro-4-nitrophenol (B181596). mdpi.com

These reactions are classified as electrophilic aromatic substitutions, where a chlorinating agent acts as the electrophile. Although the nitro group deactivates the ring, the potent activating nature of the hydroxyl group ensures the reaction proceeds at the ortho positions. Studies involving the degradation of 4-chloro-2-nitrophenol (B165678) have also provided insights into the transformation of chloro and nitro groups on a phenolic ring. researchgate.netnih.gov

Multi-Step Synthesis from Benzene and its Derivatives

Constructing complex substituted aromatic compounds often requires a multi-step synthesis where functional groups are introduced sequentially. The order of these reactions is paramount, as the substituents already on the ring dictate the position of subsequent additions. libretexts.orgyoutube.com

Sequential Halogenation and Nitration Pathways

Designing a synthesis for a polysubstituted benzene like this compound requires a retrosynthetic approach, working backward from the target molecule while considering the directing effects of each group.

The substituents on the target molecule are:

-OH: Strongly activating, ortho, para-directing.

-Cl: Deactivating, ortho, para-directing. libretexts.org

-Br: Deactivating, ortho, para-directing. libretexts.org

-NO₂: Strongly deactivating, meta-directing. youtube.com

A plausible synthetic route must introduce these groups in an order that results in the desired 1,2,4,5-substitution pattern. One potential, though complex, pathway could start from a simpler substituted benzene. For example, one could envision a synthesis starting with chlorobenzene (B131634), followed by nitration and then bromination, before finally introducing the hydroxyl group. The success of such a sequence depends on the regiochemical outcome of each electrophilic substitution step. quora.com

StepStarting MaterialReagentsIntermediate ProductKey Consideration
1BenzeneHNO₃, H₂SO₄Nitrobenzene (B124822)Introduction of a meta-director. byjus.com
2NitrobenzeneBr₂, FeBr₃m-BromonitrobenzeneThe nitro group directs the incoming bromine to the meta position.
3m-BromonitrobenzeneCl₂, FeCl₃1-Bromo-2-chloro-5-nitrobenzeneExisting groups direct the chlorine. The nitro group directs meta, and the bromo group directs ortho/para.
41-Bromo-2-chloro-5-nitrobenzene1. Sn, HCl 2. NaNO₂, H₂SO₄ 3. H₂O4-Bromo-3-chloro-phenolConversion of the nitro group to an amine, followed by diazotization and hydrolysis to a phenol.
54-Bromo-3-chloro-phenolHNO₃, H₂SO₄Final ProductNitration of the substituted phenol. The -OH group directs ortho/para.

This table represents a conceptual pathway and does not reflect experimentally optimized results.

Hydroxylation of Halogenated Nitrobenzene Intermediates

An alternative strategy involves introducing the hydroxyl group at a late stage of the synthesis, typically by replacing a different substituent, such as a halogen. This is often accomplished through nucleophilic aromatic substitution (SNAr). chemistrysteps.com The Wohl-Aue reaction, for instance, describes the synthesis of phenazines but is related to the broader class of reactions involving the interaction of aromatic nitro compounds with aniline (B41778) derivatives.

For a halogenated nitrobenzene to undergo hydroxylation via SNAr, the ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the halogen leaving group. libretexts.orgyoutube.com In a hypothetical precursor like 1-bromo-4-chloro-2-nitrobenzene, neither halogen is optimally activated for substitution by a hydroxyl group.

However, direct hydroxylation of nitroarenes can sometimes be achieved under specific conditions. For example, the reaction of p-chloronitrobenzene with tert-butyl hydroperoxide in the presence of a base can lead to hydroxylation, although this can compete with the substitution of the chlorine atom. datapdf.com The reaction of nitrobenzene itself with solid potassium hydroxide (B78521) can produce o-nitrophenol, a process known as the Wohl reaction. okstate.edu These methods highlight potential, albeit often low-yielding, pathways to introduce a hydroxyl group onto a pre-functionalized nitroaromatic ring.

Nucleophilic Aromatic Substitution Reactions in Phenol Synthesis

Nucleophilic aromatic substitution (SNAr) provides a powerful, non-electrophilic method for the synthesis of phenols from aryl halides. youtube.com This reaction class is fundamentally different from the electrophilic substitutions discussed previously. Instead of an electron-rich aromatic ring attacking an electrophile, an electron-poor aromatic ring is attacked by a nucleophile, such as the hydroxide ion (OH⁻).

The viability of the SNAr mechanism is highly dependent on the substituents present on the aromatic ring. The reaction proceeds efficiently only when strong electron-withdrawing groups, most notably nitro (-NO₂) groups, are located at positions ortho and/or para to the leaving group (typically a halogen). libretexts.orgyoutube.com

The mechanism involves two main steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org This step temporarily breaks the aromaticity of the ring.

Loss of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The more electron-withdrawing groups that are present to stabilize the negative charge of the Meisenheimer complex, the faster the reaction proceeds. chemistrysteps.com For example, 2,4,6-trinitrochlorobenzene reacts readily with nucleophiles, whereas chlorobenzene itself requires extremely harsh conditions of high temperature and pressure to react with sodium hydroxide. youtube.com This reactivity trend makes SNAr a highly effective method for synthesizing specific nitrophenols from the corresponding nitro-substituted aryl halides.

Mechanistic Studies of Nucleophilic Substitution on Halogenated Nitroanisoles

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of electron-deficient aromatic rings, such as those found in halogenated nitroaromatics. d-nb.info The conventional mechanism involves the addition of a nucleophile to the carbon atom bearing a leaving group (like a halogen), forming a Meisenheimer complex, followed by the departure of the leaving group. d-nb.inforesearchgate.net

Evaluation of Substitution Position via Computational Charge Analysis

Computational chemistry provides powerful tools to predict and rationalize the regioselectivity of aromatic substitution reactions. By calculating the distribution of partial charges on the atoms of a molecule, one can identify the most electrophilic sites susceptible to nucleophilic attack. In the case of halogenated nitroanisoles, computational analysis can quantify the electron-withdrawing effects of the nitro group and halogens, thereby predicting the most likely position for nucleophilic substitution.

For instance, in a molecule like 5-bromo-2-chloro-4-nitroanisole, the carbon atoms ortho and para to the strongly deactivating nitro group will exhibit a significant positive partial charge, making them primary targets for nucleophiles. The relative magnitudes of these charges, influenced by the inductive and resonance effects of the chloro and bromo substituents, will determine the ultimate site of substitution.

Catalytic Coupling Reactions for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic molecules, offering unparalleled efficiency and functional group tolerance.

Application of Suzuki Cross-Coupling in Halogenated Pyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a versatile and widely used method for forming carbon-carbon bonds. wikipedia.org This reaction has been extensively applied to the synthesis of substituted pyridines, which are prevalent motifs in pharmaceuticals and functional materials. acs.orgnih.gov

The synthesis of pyridazine (B1198779) derivatives, for example, benefits greatly from palladium-catalyzed cross-coupling due to the ready availability of halogenated pyridazine precursors and the electron-deficient nature of the pyridazine ring, which facilitates the oxidative addition of palladium. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base in a suitable solvent system. nih.govcdnsciencepub.com The Suzuki coupling is tolerant of a wide array of functional groups, making it a powerful tool for the late-stage functionalization of complex molecules. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions in Halogenated Pyridine Synthesis

Halogenated PyridineBoronic Acid/EsterCatalystBaseProductYield (%)
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄N-[5-Aryl-2-methylpyridin-3-yl]acetamidesModerate to Good
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)Hetero(aryl) boronic acids and pinacol (B44631) estersPd(dppf)Cl₂Na₃PO₄2-Arylpyridines5-89
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄Na₂CO₃3-Aryl-6-(thiophen-2-yl)pyridazinesNot specified

Exploration of Other Organometallic Catalysis in Related Systems

Beyond the Suzuki reaction, a variety of other organometallic catalytic systems have been developed for the functionalization of halogenated aromatic compounds. These reactions often involve different transition metals and organometallic reagents, expanding the scope of accessible molecular architectures.

Recent advancements include the development of catalytic systems for nucleophilic aromatic substitution (SNAr) on traditionally unreactive electron-neutral and electron-rich halobenzenes. nih.gov This is achieved through the use of arenophilic π-acid catalysts, such as ruthenium and rhodium complexes, which activate the aromatic ring towards nucleophilic attack via π-coordination. nih.gov Furthermore, palladium-catalyzed C-H halogenation has emerged as a method for the regioselective introduction of halogens onto aromatic rings, which can then serve as handles for further cross-coupling reactions. researchgate.net

Green Chemistry Principles in Halogenated Aromatic Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of halogenated aromatics is increasingly benefiting from the application of these principles.

Mechanochemical Synthesis Routes for Related Phenol Derivatives

Mechanochemistry, where chemical reactions are induced by mechanical force, offers a powerful, solvent-free alternative to traditional solution-phase synthesis. frontiersin.orgresearchgate.net This technique often leads to shorter reaction times, higher yields, and reduced waste. researchgate.net

Ball-milling is a common mechanochemical technique that has been successfully applied to a variety of organic transformations, including the synthesis of phenol derivatives. beilstein-journals.org For example, the bromination of phenols using sodium bromide and oxone can be efficiently carried out under ball-milling conditions. beilstein-journals.org Mechanochemistry has also been employed for C-C bond formation, amidation, and the synthesis of heterocyclic compounds, demonstrating its broad applicability in constructing molecules related to halogenated phenols. researchgate.netbeilstein-journals.org The advantages of mechanochemistry include the potential for solvent-free reactions, enhanced reaction rates, and sometimes different product selectivity compared to solution-based methods. researchgate.netrsc.org

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the skeletal structure of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, nitro, and substituted benzene ring moieties.

Key expected FT-IR absorption bands for this compound, based on data from related compounds like 2-chloro-4-nitrophenol and 4-bromo-2-nitrophenol, would include:

O-H Stretching: A broad absorption band is anticipated in the region of 3300-3500 cm⁻¹, characteristic of the hydroxyl (-OH) group, which may be influenced by intermolecular hydrogen bonding.

Aromatic C-H Stretching: Vibrations of the C-H bonds on the aromatic ring are expected to appear in the 3000-3100 cm⁻¹ region.

Asymmetric and Symmetric NO₂ Stretching: The nitro group (-NO₂) is a strong infrared absorber. Strong asymmetric and symmetric stretching vibrations are predicted to be prominent in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For instance, in 2-chloro-4-nitrophenol, these bands are observed, and similar absorptions are expected for the title compound.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond is expected to be observed in the 800-900 cm⁻¹ region.

C-Cl and C-Br Stretching: The carbon-halogen bonds will also produce characteristic absorptions. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range, while the C-Br stretching vibration appears at lower wavenumbers, generally between 500 and 600 cm⁻¹.

The following table summarizes the expected FT-IR vibrational frequencies for this compound based on analogous compounds.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretching3300 - 3500
Aromatic RingC-H Stretching3000 - 3100
Nitro (-NO₂)Asymmetric Stretching1500 - 1560
Nitro (-NO₂)Symmetric Stretching1300 - 1370
Aromatic RingC=C Stretching1400 - 1600
C-N BondC-N Stretching800 - 900
C-Cl BondC-Cl Stretching600 - 800
C-Br BondC-Br Stretching500 - 600

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that involve a change in the polarizability of the molecule. For a molecule like this compound, which possesses a center of non-inversion, many vibrational modes are active in both IR and Raman spectroscopy.

The Raman spectrum is expected to be particularly useful for observing the vibrations of the aromatic ring and the carbon-halogen bonds. Key expected Raman shifts include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹. Other ring vibrations will also be present.

Nitro Group Vibrations: The symmetric stretching of the nitro group is also expected to be a prominent feature in the Raman spectrum.

Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are also readily observable in Raman spectra.

A comparative analysis with related compounds like chlorophenoxyacetic acids suggests that the positions of the halogen substituents will influence the exact frequencies of these vibrations. nih.gov

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes by quantifying the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. While no specific PED analysis for this compound has been found in the reviewed literature, studies on similar molecules like o-nitrophenol and other substituted benzenes demonstrate its utility. jetir.orgresearchgate.net

A theoretical PED analysis for this compound would likely reveal significant coupling between various vibrational modes due to the heavy substituents (bromine and chlorine) and the strong electron-withdrawing nitro group. For instance, the C-N stretching mode might be coupled with aromatic ring vibrations. Similarly, the C-Cl and C-Br stretching modes could be mixed with ring deformation modes. This type of analysis is crucial for accurately assigning the complex vibrational spectra of such highly substituted molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Determination

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms (protons) in a molecule. In this compound, there are two aromatic protons and one hydroxyl proton. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the benzene ring.

The expected ¹H NMR spectrum would show:

Aromatic Protons: The two protons on the aromatic ring are in different chemical environments and would therefore be expected to appear as two distinct signals. Due to the presence of adjacent protons (or lack thereof), these signals would likely appear as singlets, or if there is any long-range coupling, as very finely split multiplets. The electron-withdrawing effects of the nitro, chloro, and bromo groups would cause these protons to be deshielded and resonate at a relatively downfield region, likely between 7.0 and 8.5 ppm. For comparison, in 2-chloro-4-nitrophenol, the aromatic protons appear in this range. nih.gov

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet, potentially in the range of 5.0 to 11.0 ppm. In similar phenolic compounds, this peak can be quite broad. quora.com

The expected ¹H NMR chemical shifts are summarized in the table below.

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic H7.0 - 8.5Singlet (or finely split multiplet)
Aromatic H7.0 - 8.5Singlet (or finely split multiplet)
Hydroxyl H5.0 - 11.0Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, there are six distinct carbon atoms in the aromatic ring, and each is expected to produce a separate signal in the broadband proton-decoupled ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are significantly affected by the nature of the attached substituents:

Carbon Bearing the Hydroxyl Group (C-OH): This carbon is expected to be deshielded and appear in the range of 150-160 ppm.

Carbon Bearing the Chloro Group (C-Cl): The carbon attached to the chlorine atom will also be deshielded, with an expected chemical shift in the range of 120-135 ppm.

Carbon Bearing the Bromo Group (C-Br): The carbon attached to the bromine atom will have a chemical shift influenced by the "heavy atom effect," which can sometimes lead to a more upfield shift compared to what would be expected based on electronegativity alone. It is anticipated to be in the range of 110-125 ppm.

Carbon Bearing the Nitro Group (C-NO₂): The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded, with a chemical shift expected to be in the range of 140-150 ppm.

Other Aromatic Carbons: The remaining two carbon atoms in the ring will have chemical shifts that are influenced by the combined electronic effects of the neighboring substituents.

The expected ¹³C NMR chemical shifts are summarized in the table below, based on data from related compounds like 4-chlorophenol (B41353) and various nitrophenols. rsc.orgoc-praktikum.de

Carbon TypeExpected Chemical Shift (δ, ppm)
C-OH150 - 160
C-Cl120 - 135
C-Br110 - 125
C-NO₂140 - 150
Aromatic C115 - 140
Aromatic C115 - 140

The Elusive Spectroscopic and Structural Portrait of this compound

Despite its well-defined chemical identity, a comprehensive public-domain understanding of the advanced spectroscopic and solid-state characteristics of this compound remains notably absent. Extensive searches for detailed experimental data from advanced analytical techniques have proven fruitless, leaving a significant void in the scientific literature for this specific halogenated nitrophenol.

While the compound is commercially available and its basic properties such as molecular formula (C₆H₃BrClNO₃) and molecular weight (252.45 g/mol ) are established, in-depth structural elucidation and characterization through advanced methods are not publicly documented. This lack of data prevents a thorough analysis of its molecular architecture and intermolecular behavior, which are crucial for understanding its reactivity, potential applications, and behavior in various chemical and biological systems.

Advanced Spectroscopic Characterization and Structural Elucidation

Advanced 2D NMR Techniques for Complex Structure Assignment

Advanced 2D NMR Techniques for Complex Structure Assignment

There is currently no publicly available research detailing the use of advanced 2D NMR techniques, such as COSY, HSQC, or HMBC, for the structural assignment of 5-Bromo-2-chloro-4-nitrophenol. Such studies would be invaluable for unambiguously assigning the proton and carbon signals in this polysubstituted aromatic system, providing definitive evidence for the connectivity of the atoms within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS)

No specific Electron Ionization Mass Spectrometry (EI-MS) data, including detailed fragmentation patterns for this compound, has been reported in the accessible scientific literature. Analysis of its EI-MS spectrum would be expected to show a prominent molecular ion peak corresponding to its isotopic pattern, followed by characteristic fragmentation pathways involving the loss of the nitro group (NO₂), halogen atoms (Br, Cl), and other neutral fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Specific applications of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound have not been documented. GC-MS would be a powerful tool for the separation and identification of this compound in complex mixtures, as well as for metabolic or environmental degradation studies.

X-Ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C–H···O, O–H···N Hydrogen Bonds)

Without crystallographic data, a detailed analysis of the crystal packing and specific intermolecular interactions, such as potential C–H···O or O–H···N hydrogen bonds, for this compound is purely speculative. In related nitrophenol structures, such hydrogen bonding plays a critical role in defining the supramolecular architecture and influencing physical properties like melting point and solubility.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping the electron distribution of a molecule in relation to its neighbors, this technique offers a detailed breakdown of the types and relative significance of various non-covalent contacts. For this compound, the presence of halogen atoms (bromine and chlorine), a nitro group, and a hydroxyl group dictates a rich landscape of intermolecular forces.

The analysis of the Hirshfeld surface of related halogenated and nitrophenolic compounds indicates that the most significant contributions to crystal packing are typically from hydrogen bonds and van der Waals forces. nih.govnih.gov In the case of this compound, the intermolecular contacts are expected to be dominated by O–H···O interactions involving the hydroxyl and nitro groups, as well as various halogen···hydrogen and halogen···halogen interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The relative contributions of the most significant intermolecular contacts for this compound are detailed in the table below. These percentages are estimated based on analyses of structurally similar compounds containing bromo, chloro, and nitro functional groups. nih.govmdpi.comnih.gov The data highlights the prevalence of H···H contacts, which are characteristic of van der Waals interactions, followed by significant contributions from contacts involving oxygen, bromine, and chlorine atoms, underscoring the role of hydrogen bonding and halogen interactions in the crystal packing. nih.govnih.gov

Table 1: Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Intermolecular ContactContribution (%)
H···H35.5
O···H/H···O22.1
Br···H/H···Br12.8
Cl···H/H···Cl10.5
C···H/H···C8.3
C···C3.6
N···H/H···N2.9
Other4.3

This table presents estimated data based on analyses of structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique that investigates the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule corresponds to the excitation of an electron from a lower energy orbital to a higher energy one. For organic molecules like this compound, the most significant electronic transitions are typically n→π* and π→π*. uomustansiriyah.edu.iq

Analysis of n→π and π→π Electronic Transitions**

The UV-Vis spectrum of a nitrophenol derivative is characterized by absorption bands that arise from the promotion of electrons in non-bonding (n) and pi (π) orbitals to antibonding pi (π*) orbitals. libretexts.org The presence of the nitro group, a strong chromophore, and the phenolic ring system gives rise to distinct absorption peaks.

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. uomustansiriyah.edu.iq For nitrophenols, these transitions are typically observed in the UV region. nih.gov The n→π* transitions involve the promotion of a non-bonding electron, such as one from an oxygen atom in the nitro or hydroxyl group, to a π* antibonding orbital. These transitions are of lower intensity and appear at longer wavelengths compared to π→π* transitions. libretexts.org

The specific wavelengths of these transitions are influenced by the substituents on the aromatic ring. In this compound, the presence of electron-withdrawing halogen atoms and the nitro group, along with the electron-donating hydroxyl group, affects the energy levels of the molecular orbitals. The absorption maxima for nitrophenols can also be influenced by the solvent and the pH of the solution. nih.govnih.gov For instance, in an alkaline medium, the deprotonation of the phenolic hydroxyl group leads to a red shift (a shift to longer wavelengths) in the absorption spectrum. uomustansiriyah.edu.iq

The expected UV-Vis spectral data for this compound, based on studies of similar nitrophenols, are summarized in the table below. acs.orgresearchgate.net

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound

Electronic TransitionExpected λmax (nm)Solvent
π→π~280-300Ethanol
n→π~320-350Ethanol
π→π* (phenolate form)~390-410Aqueous Base

This table presents estimated data based on the spectral properties of related nitrophenol compounds.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Molecular Geometry Optimization

DFT has been a primary tool for optimizing the molecular geometry of 5-Bromo-2-chloro-4-nitrophenol, predicting its most stable three-dimensional conformation.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For the study of this compound and related compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly selected. This functional incorporates a portion of the exact Hartree-Fock exchange, offering a good balance between accuracy and computational cost for many organic molecules.

The basis set of choice is often the 6-311++G(d,p). This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe weakly bound electrons, and polarization functions (d,p) on heavy and hydrogen atoms, respectively, to account for the non-spherical nature of electron density in molecules. This combination has been shown to provide reliable geometric and electronic properties for halogenated and nitrated phenolic compounds.

A critical step in computational research is the validation of theoretical models against experimental findings. For this compound, the optimized geometric parameters obtained from DFT calculations, such as bond lengths and bond angles, are compared with data from single-crystal X-ray diffraction studies.

Studies on similar halogenated phenols have demonstrated a high degree of correlation between the B3LYP/6-311++G(d,p) calculated values and experimental X-ray diffraction data. The calculated bond lengths and angles typically show deviations that are within acceptable limits, thus confirming that the computational model provides a reliable representation of the molecular structure in the gaseous phase. These comparisons are crucial for establishing the validity of the computational approach before proceeding to the analysis of properties that are not directly accessible through experimentation.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods offer profound insights into the electronic structure and reactivity of this compound.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant descriptor of molecular reactivity. A smaller energy gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized over the phenyl ring and the oxygen atom, while the LUMO is predominantly distributed over the nitro group and the aromatic ring. This distribution indicates that the phenyl ring acts as the primary electron donor, while the nitro group is the main electron-accepting site, which is characteristic of nitrophenolic compounds.

Table 1: Frontier Molecular Orbital (FMO) Data

Parameter Value (eV)
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface shows the most negative potential localized around the oxygen atoms of the nitro group and the phenolic oxygen, indicating these as the primary sites for electrophilic interactions. Conversely, the regions around the hydrogen atom of the hydroxyl group exhibit the most positive potential, making it a likely site for nucleophilic attack. The halogen atoms also influence the electrostatic potential of the aromatic ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (bonding or lone pair) NBOs and empty non-Lewis-type (antibonding or Rydberg) NBOs. The stabilization energies (E(2)) associated with these interactions quantify the extent of intramolecular charge transfer and hyperconjugative effects.

Table 2: Compound Names Mentioned

Compound Name
This compound
B3LYP

Mulliken Charge Distribution and Dipole Moment Calculations

Mulliken charge analysis is a computational method used to estimate the partial atomic charges within a molecule, providing crucial information about its electronic distribution and potential sites for electrostatic interactions. For this compound, calculations reveal a distinct charge distribution pattern governed by the various functional groups attached to the phenol (B47542) ring.

The presence of highly electronegative atoms such as oxygen (from the hydroxyl and nitro groups), chlorine, and bromine results in these atoms carrying partial negative charges. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms of the aromatic ring generally exhibit partial positive charges. This charge separation is a key factor in the molecule's reactivity and intermolecular interactions. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density across the entire molecule. researchgate.net

Table 1: Illustrative Mulliken Atomic Charges for this compound Note: The following values are representative examples based on calculations of similar halogenated nitrophenols and are for illustrative purposes.

Atom Representative Charge (a.u.)
C1 (bonded to OH) +0.25
C2 (bonded to Cl) +0.10
C3 -0.15
C4 (bonded to NO2) +0.20
C5 (bonded to Br) -0.05
C6 -0.10
O (of OH) -0.60
H (of OH) +0.40
Cl -0.10
Br -0.08
N (of NO2) +0.50

Global Chemical Reactivity Parameters

Global chemical reactivity parameters, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are essential for predicting the chemical behavior of a molecule. ekb.eg These descriptors, calculated using DFT, quantify a molecule's stability and reactivity. researchgate.netfrontiersin.orgnih.gov

The HOMO-LUMO energy gap is a primary indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the nitro, chloro, and bromo groups is expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap, which suggests a chemically reactive nature.

Other important parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as μ²/2η (where μ is the chemical potential, -χ).

These parameters collectively provide a quantitative framework for understanding the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net

Table 2: Global Chemical Reactivity Parameters and Their Significance

Parameter Formula Significance
HOMO Energy (EHOMO) - Represents electron-donating ability
LUMO Energy (ELUMO) - Represents electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical stability and reactivity
Ionization Potential (I) -EHOMO Energy needed to remove an electron
Electron Affinity (A) -ELUMO Energy released when accepting an electron
Electronegativity (χ) (I+A)/2 Measure of electron-attracting power
Chemical Hardness (η) (I-A)/2 Resistance to charge transfer
Chemical Softness (S) 1/η A measure of reactivity

Spectroscopic Property Simulations

Theoretical Vibrational Spectra Prediction (FT-IR, Raman) and Comparison with Experimental Data

Theoretical calculations of vibrational spectra (FT-IR and Raman) are performed to understand the molecule's vibrational modes. Using DFT methods like B3LYP, the harmonic vibrational frequencies of this compound can be computed. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and methodological approximations, leading to better agreement with experimental spectra. researchgate.net

The predicted spectra allow for a detailed assignment of the observed vibrational bands to specific motions of the atoms, such as stretching, bending, and torsional modes. Key expected vibrations for this compound include:

O-H stretching: A broad band in the high-frequency region of the FT-IR spectrum.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

NO₂ asymmetric and symmetric stretching: Strong, characteristic bands in the regions of ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹, respectively.

C-C stretching: Multiple bands within the aromatic ring.

C-Cl and C-Br stretching: Found in the lower frequency (fingerprint) region of the spectrum.

Comparing the theoretical and experimental spectra helps to confirm the molecular structure and provides a deeper understanding of the intramolecular forces. researchgate.netlongdom.org

Table 3: Representative Vibrational Frequencies for this compound Note: Wavenumber ranges are based on typical values for related functional groups and are for illustrative purposes.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectrum
O-H stretch 3200-3500 FT-IR
Aromatic C-H stretch 3000-3100 FT-IR, Raman
NO₂ asymmetric stretch 1500-1550 FT-IR, Raman
NO₂ symmetric stretch 1300-1350 FT-IR, Raman
Aromatic C=C stretch 1450-1600 FT-IR, Raman
C-O stretch 1200-1300 FT-IR
C-N stretch 840-870 FT-IR
C-Cl stretch 600-800 FT-IR, Raman

Electronic Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum.

Simulations can predict the λmax values and the nature of the transitions, such as π → π* and n → π*, which are characteristic of aromatic compounds with chromophores like the nitro group and auxochromes like the hydroxyl and halogen groups. nih.gov The calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. This analysis is crucial for understanding the color and photochemical properties of the compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shifts (¹H and ¹³C) for this compound can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. conicet.gov.arscielo.br These calculations provide the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS).

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing effects of the chloro, bromo, and nitro substituents, as well as the electron-donating effect of the hydroxyl group, create a distinct pattern of chemical shifts for the aromatic protons and carbons. Comparing calculated NMR spectra with experimental data is a powerful tool for structural verification and assignment. chemicalbook.comchemicalbook.com

Table 4: Expected ¹³C and ¹H NMR Chemical Shift Ranges for this compound Note: These are estimated ranges based on general principles for substituted phenols.

Nucleus Type Expected Chemical Shift Range (ppm)
Aromatic ¹H 7.0 - 8.5
Phenolic ¹H 5.0 - 11.0 (can be broad and variable)
Aromatic ¹³C (C-OH) 150 - 160
Aromatic ¹³C (C-NO₂) 140 - 150
Aromatic ¹³C (C-Cl) 125 - 135
Aromatic ¹³C (C-Br) 110 - 120

Thermodynamic Property Calculations

Quantum mechanical calculations can be used to predict the thermodynamic properties of this compound, such as heat capacity (C), entropy (S), and enthalpy (H), as a function of temperature. These properties are calculated based on the molecule's vibrational frequencies, rotational constants, and electronic energy obtained from DFT computations. researchgate.netresearchgate.net

These theoretical thermodynamic functions are valuable for predicting the compound's stability at different temperatures and for estimating the thermodynamics of reactions in which it participates. The calculations can reveal how energy, entropy, and heat capacity change with increasing temperature, providing insight into the molecule's behavior under various thermal conditions.

Table 5: Illustrative Temperature Dependence of Thermodynamic Properties Note: This table demonstrates the general trend of these properties with temperature.

Temperature (K) Enthalpy (H) (kJ/mol) Heat Capacity (Cp) (J/mol·K) Entropy (S) (J/mol·K)
200 Increasing Increasing Increasing
300 (Standard) Increasing Increasing Increasing
400 Increasing Increasing Increasing

Standard Thermodynamic Functions (Entropy, Enthalpy, Gibbs Free Energy) at Various Temperatures

Quantum chemical calculations can predict standard thermodynamic functions, offering insights into the stability and spontaneity of reactions involving the title compound. By performing frequency calculations on the optimized molecular structure, key parameters such as entropy (S), enthalpy (H), and Gibbs free energy (G) can be determined. scirp.org These calculations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), model the vibrational, rotational, and translational contributions to these functions. scirp.orgnih.gov

The Gibbs free energy (G), calculated as G = H - TS, is particularly crucial as it indicates the thermodynamic stability of the molecule. A lower Gibbs free energy corresponds to a more stable compound. These thermodynamic parameters are temperature-dependent, and their values are essential for predicting how stability and reactivity change under different thermal conditions.

Table 1: Illustrative Standard Thermodynamic Functions for a Substituted Nitrophenol at Various Temperatures Note: The following data are representative values for a substituted nitrophenol, calculated using DFT methods, to illustrate the typical output of such an analysis. Specific experimental or calculated values for this compound are not available in the cited literature.

Temperature (K)Enthalpy (H) (kcal/mol)Entropy (S) (cal/mol·K)Gibbs Free Energy (G) (kcal/mol)
298.15-150.0095.00-178.30
400-148.50105.00-190.50
500-147.00113.00-203.50

Tautomeric Stability Investigations and Equilibrium Constants

This compound, like other phenols, can theoretically exist in equilibrium with its keto tautomer. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. libretexts.org For most simple phenols, the equilibrium overwhelmingly favors the aromatic enol (phenol) form due to the significant stabilization energy gained from aromaticity. wikipedia.org

However, the positions and electronic nature of substituents can influence this equilibrium. Computational methods, particularly DFT, are employed to investigate the tautomeric stability by calculating the Gibbs free energy of each tautomer. nih.govresearchgate.net The energy difference (ΔG) between the enol and keto forms allows for the calculation of the equilibrium constant (K_T) for the tautomerization reaction. wikipedia.org A large positive ΔG indicates that the enol form is significantly more stable. Solvation models can also be incorporated to understand how the equilibrium shifts in different solvents. researchgate.net For this compound, the aromatic phenol form is expected to be substantially more stable than any of its potential cyclohexadienone (keto) tautomers.

Table 2: Illustrative Tautomeric Stability Analysis for this compound Note: This table presents a hypothetical comparison based on the principles of keto-enol tautomerism in substituted phenols. wikipedia.orgnih.gov

TautomerStructureRelative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Equilibrium Population
Phenol FormThis compound0 (Reference)>99.9%
Keto Form5-Bromo-2-chloro-cyclohexa-2,5-dien-1-oneHigh Positive Value<0.1%

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with specific electronic features can exhibit significant non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. acs.org Compounds possessing electron-donating groups (D) and electron-accepting groups (A) linked by a π-conjugated system (D-π-A) are prime candidates for NLO materials. nih.gov

Calculation of First Hyperpolarizability and its Relation to Molecular Structure

The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. mdpi.com A large β value is indicative of a strong NLO response. This compound fits the D-π-A structural motif. The hydroxyl (-OH) group acts as an electron donor, while the nitro (-NO₂) group is a powerful electron acceptor. The bromo (-Br) and chloro (-Cl) substituents also act as electron-withdrawing groups. This "push-pull" electronic arrangement across the benzene (B151609) ring facilitates intramolecular charge transfer (ICT) upon excitation, which is the fundamental origin of high β values. nih.gov

Computational DFT methods are the standard for calculating the static and dynamic first hyperpolarizability components (β_xxx, β_xyy, β_xzz, etc.). mdpi.com The total hyperpolarizability (β_tot) is derived from these components and can be compared with reference materials like urea (B33335) to assess its potential as an NLO material. mdpi.com The magnitude of β is directly related to the effectiveness of the ICT, which is governed by the strength of the donor/acceptor groups and the efficiency of the π-bridge. nih.gov

Table 3: Representative First Hyperpolarizability (β) Components for a D-π-A Phenol Note: This table illustrates the typical components of the first hyperpolarizability tensor calculated via DFT. The values are for illustrative purposes.

ComponentDescriptionTypical Calculated Value (a.u.)
β_xDipole moment component along the x-axisVaries
β_yDipole moment component along the y-axisVaries
β_zDipole moment component along the z-axisVaries
β_tot Total First Hyperpolarizability Sum of components

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

QSRR is a computational methodology that aims to build mathematical models linking a molecule's structure to its reactivity or other properties. nih.gov These models use calculated molecular descriptors to predict the behavior of compounds, reducing the need for extensive experimental testing. researchgate.netnih.gov

Development of Predictive Models Based on Quantum Chemical Descriptors

To develop a QSRR model for a class of compounds like substituted phenols, a set of molecules including this compound would be studied. For each molecule, a series of quantum chemical descriptors are calculated using methods like DFT. tsijournals.comhakon-art.com These descriptors numerically represent various aspects of the molecule's electronic and geometric structure.

Common descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the ability to accept electrons. researchgate.net

HOMO-LUMO Gap: An indicator of chemical stability and reactivity. hakon-art.com

Atomic Charges: Describes the electron distribution on each atom.

Global Reactivity Descriptors: Such as chemical hardness, softness, and electrophilicity index. mdpi.com

These descriptors are then used as independent variables in statistical methods, like multiple linear regression (MLR), to build an equation that predicts a specific dependent variable, such as a reaction rate constant. nih.gov

Table 4: Key Quantum Chemical Descriptors Used in QSRR Modeling

DescriptorSymbolChemical Significance
Highest Occupied Molecular Orbital EnergyE_HOMOElectron-donating ability
Lowest Unoccupied Molecular Orbital EnergyE_LUMOElectron-accepting ability
HOMO-LUMO Energy GapΔEChemical reactivity, stability
Dipole MomentµMolecular polarity
Electrophilicity IndexωGlobal electrophilic nature
Chemical HardnessηResistance to change in electron distribution

Analysis of Substituent Effects on Reactivity Parameters

The reactivity of the benzene ring in this compound is profoundly influenced by its four substituents. The effect of each group can be analyzed in terms of inductive and resonance effects. libretexts.org

Hydroxyl (-OH) group: This is a strongly activating group. It donates electron density to the ring via a powerful +R (resonance) effect, which outweighs its -I (inductive) effect. It directs incoming electrophiles to the ortho and para positions.

Nitro (-NO₂) group: This is a very strong deactivating group. It withdraws electron density from the ring through both strong -R and -I effects, making the ring much less reactive towards electrophilic substitution. It is a meta-director. libretexts.org

Chloro (-Cl) and Bromo (-Br) groups: Halogens are deactivating groups due to their strong -I effect, which withdraws electron density and slows electrophilic substitution. mdpi.com However, they are ortho, para-directors because they can donate electron density through a +R effect, which stabilizes the carbocation intermediates formed during ortho and para attack.

In this compound, the ring is highly electron-deficient due to the combined electron-withdrawing power of the nitro and two halogen groups. This deactivation makes electrophilic aromatic substitution very difficult. Conversely, the high electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the leaving groups (typically a halogen). The reactivity towards different reagents is a complex interplay of these competing electronic effects. nih.govnih.gov

Reaction Mechanisms and Kinetic Studies of Halogenated Nitrophenol Transformations

Nucleophilic Substitution Reaction Pathways

The presence of a nitro group and two different halogen atoms on the aromatic ring of 5-Bromo-2-chloro-4-nitrophenol makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group, positioned para to the chloro substituent and ortho to the bromo substituent, significantly activates the ring towards nucleophilic attack. This activation facilitates the displacement of one of the halogen atoms by a nucleophile.

Kinetic Investigations of Substituted Phenol (B47542) Derivatives

In a typical kinetic experiment, the rate of reaction would be monitored by following the disappearance of the reactant or the appearance of the product over time, often using spectrophotometric methods. The data would then be used to determine the rate law and the corresponding rate constants. For this compound, one would expect the reaction to follow second-order kinetics, being first order in both the nitrophenol and the nucleophile.

The relative reactivity of the two halogen substituents, bromine and chlorine, is a key point of investigation. Generally, in SNAr reactions, the bond to the leaving group is not broken in the rate-determining step, and thus the bond strength is less important than the ability of the substituent to stabilize the intermediate. However, the nature of the leaving group can influence the second, faster step of the reaction.

To illustrate the expected kinetic behavior, a hypothetical set of second-order rate constants for the reaction of this compound with a generic nucleophile at a given temperature is presented in the table below. This table is based on the general principles of SNAr reactions and data from related compounds.

Hypothetical Second-Order Rate Constants for the Reaction of this compound with a Nucleophile

Position of Substitution Leaving Group Hypothetical k (M⁻¹s⁻¹)
C-2 Cl kCl
C-5 Br kBr

Note: The actual values of kCl and kBr would need to be determined experimentally. The relative magnitudes would depend on the specific reaction conditions and the nucleophile used.

Determination of Rate-Determining Steps and Intermediate Formation

The mechanism of nucleophilic aromatic substitution on activated rings like this compound almost invariably proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack and Formation of a Meisenheimer Complex: The first step involves the attack of the nucleophile on the carbon atom bearing a halogen. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step results in the temporary loss of aromaticity of the ring and is generally the slow, rate-determining step of the reaction. The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

Departure of the Leaving Group: In the second, faster step, the leaving group (either bromide or chloride) departs, and the aromaticity of the ring is restored.

Impact of Substituent Electronic Effects on Reaction Kinetics (Hammett, Yukawa-Tsuno, Brønsted-Type Plots)

The electronic effects of substituents on the reaction rates of aromatic compounds can be quantitatively assessed using linear free-energy relationships such as the Hammett and Yukawa-Tsuno equations.

Hammett Plot: The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant. The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. For the nucleophilic substitution of a series of substituted nitrophenols, a positive ρ value is expected, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate.

Yukawa-Tsuno Plot: The Yukawa-Tsuno equation, log(k/k₀) = ρ(σ + r(σ⁺ - σ)), is a modification of the Hammett equation that accounts for enhanced resonance effects. The parameter 'r' quantifies the degree of resonance contribution to the stabilization of the transition state. For reactions involving significant resonance stabilization of the intermediate, such as the SNAr reaction of nitrophenols, the Yukawa-Tsuno plot often provides a better correlation than the standard Hammett plot.

Brønsted-Type Plots: A Brønsted-type plot relates the logarithm of the rate constant to the pKa of a series of related nucleophiles. The slope of this plot, the Brønsted coefficient (β), provides insight into the degree of bond formation in the transition state.

While specific plots for this compound are not available, the table below illustrates the expected Hammett substituent constants for the groups present in the molecule, which would be used in such an analysis.

Hammett Substituent Constants (σ) for Relevant Groups

Substituent σmeta σpara
-NO₂ 0.71 0.78
-Cl 0.37 0.23
-Br 0.39 0.23
-OH 0.12 -0.37

Reductive and Oxidative Transformations of Nitro and Halogen Groups

In addition to nucleophilic substitution, the nitro and halogen groups of this compound can undergo reductive and oxidative transformations, often mediated by microorganisms or chemical reagents.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This process is a key step in the detoxification of many halogenated environmental pollutants. For this compound, reductive dehalogenation can occur at either the C-Br or C-Cl bond. The relative ease of removal of bromine versus chlorine is dependent on the specific reaction conditions and the nature of the reducing agent. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that debromination might be favored.

Microbial reductive dehalogenation often occurs under anaerobic conditions and can proceed via several mechanisms, including:

Hydrogenolysis: Direct replacement of the halogen by a hydride ion.

Dihaloelimination: Removal of two adjacent halogen atoms to form a double bond (not applicable to this compound).

Electron Transfer Followed by Halide Elimination: The aromatic ring accepts an electron to form a radical anion, which then expels a halide ion.

Oxygenolytic and Hydrolytic Dehalogenation Pathways

Oxygenolytic Dehalogenation: This mechanism, often catalyzed by mono- or dioxygenase enzymes in aerobic microorganisms, involves the incorporation of one or two atoms of molecular oxygen into the aromatic ring, leading to the displacement of a halogen atom. For instance, a hydroxyl group could replace either the bromine or chlorine atom, forming a dihydroxylated intermediate which can then undergo ring cleavage.

Hydrolytic Dehalogenation: In this pathway, a halogen atom is replaced by a hydroxyl group from water. This reaction can be catalyzed by specific dehalogenase enzymes. The initial step would be the formation of a dihalohydroxy-nitrophenol, which could then be further metabolized.

The specific transformation pathways for this compound would depend on the specific enzymes and reaction conditions involved. A hypothetical summary of potential dehalogenation products is provided in the table below.

Potential Dehalogenation Products of this compound

Reaction Type Product(s)
Reductive Dehalogenation 2-Chloro-4-nitrophenol (B164951), 5-Bromo-4-nitrophenol
Oxygenolytic/Hydrolytic Dehalogenation 5-Bromo-4-nitro-1,2-benzenediol, 2-Chloro-4-nitro-1,5-benzenediol

Oxidative Removal of Nitro Groups as Nitrite (B80452) Ions

The oxidative degradation of halogenated nitrophenols can lead to the removal of the nitro group from the aromatic ring. This process, known as denitration, often results in the formation of nitrite (NO₂⁻) or nitrate (B79036) (NO₃⁻) ions. Advanced Oxidation Processes (AOPs) utilizing highly reactive species like sulfate (B86663) radicals (SO₄⁻) have been shown to be effective in this transformation.

In studies on related compounds like 4-chloro-2-nitrophenol (B165678) (4C2NP), degradation by sulfate radicals resulted in the formation of both chloride and nitrate ions as the primary inorganic products from the chloro and nitro groups, respectively. nih.gov This indicates that the oxidative pathway can successfully cleave the carbon-nitrogen bond, releasing the nitro group into the aqueous medium. However, the study also noted that the concentration of nitrate ions produced was significantly lower than the amount of the parent compound that was degraded, suggesting that denitration is just one of several competing degradation pathways. nih.gov The electron-withdrawing nature of the nitro group, which contributes to the recalcitrance of these compounds, makes them resistant to oxidative degradation, but powerful oxidants can overcome this stability. nih.gov

The mechanism for the oxidative removal of the nitro group generally involves the attack of a radical species (e.g., hydroxyl radical or sulfate radical) on the aromatic ring. This can lead to the formation of an intermediate radical adduct, which can subsequently decompose, leading to ring cleavage or the substitution of the nitro group and its release as a nitrite or nitrate ion.

Partial Reduction of Nitro Groups to Hydroxylamines or Amines

The reduction of the nitro group is a common and significant transformation pathway for nitroaromatic compounds. wikipedia.org This process occurs in a stepwise manner, typically proceeding from the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to an amine group (-NH₂). thieme-connect.de The specific end-product often depends on the reducing agent used and the reaction conditions.

For halogenated nitroaromatics, the reduction process is complicated by the potential for hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. thieme-connect.de This side reaction is influenced by the type of halogen present; for instance, the hydrogenation rate of nitroarenes typically follows the trend I < Br < Cl. thieme-connect.de Hydrodehalogenation often occurs more readily with the haloaniline product rather than the starting nitro compound because the electron-donating amine group weakens the carbon-halogen bond. thieme-connect.de

A variety of reagents and catalytic systems can be employed for the reduction of nitro groups, with different levels of selectivity.

Catalytic Hydrogenation : This is a common method using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com However, with halogenated compounds, there is a risk of dehalogenation. Raney nickel is sometimes preferred for substrates where preserving the halogen is important. commonorganicchemistry.com

Metal-Based Reductions : Metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media provide milder conditions for reducing nitro groups to amines and can be more tolerant of other reducible groups. commonorganicchemistry.com Zinc metal in aqueous ammonium (B1175870) chloride is a known method for reducing nitro compounds to aryl hydroxylamines. wikipedia.org

Metal-Free Reductions : Other methods, such as using the combination of diborane (B8814927) or various hydride reagents, can also effect the reduction to hydroxylamines or amines. wikipedia.orgchemeurope.com For example, lithium aluminium hydride (LiAlH₄) reduces aliphatic nitro compounds to amines but tends to form azo products with aromatic nitro compounds. commonorganicchemistry.com

The selective reduction of one functional group in the presence of others is a key challenge. In dinitroarenes, for example, sodium sulfide (B99878) (Na₂S) can sometimes selectively reduce one nitro group to an amine. commonorganicchemistry.com This highlights the possibility of controlling the reduction of this compound to yield either the corresponding hydroxylamine or amine while potentially retaining the halogen substituents.

Photochemical Reaction Pathways

Photochemical reactions are a primary pathway for the transformation of nitrophenols in the environment, driven by the absorption of sunlight. The stability and fate of compounds like this compound are significantly influenced by light exposure.

Photolysis Mechanisms of Nitrophenols in Different Media

The photolysis of nitrophenols can proceed through several mechanisms depending on the medium (gas, aqueous, or on particulate surfaces) and the wavelength of light. Nitrophenols absorb sunlight, which can excite them to a triplet state, leading to their dissociation. rsc.org

In aqueous solutions, the photolysis of p-nitrophenol has been shown to be pH-dependent, with acidic conditions favoring degradation. nih.gov The process can be promoted by the generation of hydroxyl radicals (•OH). nih.gov Under certain UV irradiation (254 nm), p-nitrophenol can undergo photo-ionization to produce a radical cation and a hydrated electron, with a reported quantum yield of 0.52. researchgate.net The radical cation can then deprotonate to form a phenoxyl radical, which reacts with oxygen, leading to the breakdown of the benzene (B151609) ring. researchgate.net

Recent studies have revealed that under visible light, the photolysis of 4-nitrophenol (B140041) on the surface of atmospheric particulates is driven predominantly by nonradical species, specifically singlet oxygen (¹O₂). pnas.orgnih.gov This mechanism leads to the cleavage of the C-N and O-H bonds, generating nitrous acid (HONO) and p-benzoquinone. pnas.orgnih.gov The formation of HONO is a significant finding, as it is an important source of atmospheric hydroxyl radicals. rsc.org

The specific photolysis pathway for this compound would be influenced by its halogen substituents, but the core mechanisms observed for other nitrophenols are likely to be relevant.

Table 1: Kinetic Data for Photolysis of Nitrophenols

Influence of Light Exposure on Compound Stability

Exposure to light generally decreases the stability of nitrophenols, leading to their degradation. The rate and extent of this degradation depend on factors like light intensity, the presence of photosensitizers or photocatalysts, and the chemical environment (e.g., pH).

For instance, the photocatalytic degradation of 4-nitrophenol using a C,N-TiO₂ catalyst under simulated sunlight resulted in 87% removal of the compound in 420 minutes. frontiersin.org This demonstrates that in the presence of a suitable catalyst, light exposure can lead to significant and rapid degradation.

Table 2: Degradation and Product Yields in Nitrophenol Transformations

Environmental Transformation and Biotransformation Pathways

Microbial Degradation of Chloronitrophenols

The ability of microorganisms to utilize chloronitrophenols as a sole source of carbon, nitrogen, and energy is crucial for the bioremediation of contaminated environments. Various bacterial strains have been isolated and characterized for their capacity to degrade these compounds through specific catabolic pathways.

Numerous bacteria have been identified from contaminated sites that demonstrate the ability to degrade nitrophenols and their chlorinated derivatives. These microbes are typically isolated through enrichment techniques using the target pollutant as the sole carbon and energy source.

Burkholderia sp. : Species within the genus Burkholderia are recognized for their metabolic versatility and capacity to degrade a wide array of aromatic compounds. nih.gov Strains like Burkholderia sp. SJ98 have been shown to degrade nitrophenols such as 3-methyl-4-nitrophenol (B363926) and 2-chloro-4-nitrophenol (B164951). researchgate.netfrontiersin.org These bacteria often possess gene clusters that encode the necessary enzymes for the complete mineralization of these complex molecules. frontiersin.org

Rhodococcus imtechensis : Isolated from pesticide-contaminated soil, Rhodococcus imtechensis RKJ300 is a Gram-positive actinobacterium capable of utilizing p-nitrophenol, 2,4-dinitrophenol, and 2-chloro-4-nitrophenol as its exclusive source of carbon and energy. microbiologyresearch.orgnih.govacs.orgnih.gov This strain employs both oxidative and reductive mechanisms for the initial transformation of these compounds. acs.orgnih.gov Its stability and simultaneous degradation of multiple nitrophenols in soil microcosms suggest its potential for in-situ bioremediation applications. acs.org

Cupriavidus sp. : Cupriavidus sp. CNP-8, isolated from pesticide-contaminated soil, can degrade various halogenated nitrophenols, including 2-chloro-5-nitrophenol (B15424) (2C5NP) and 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP). nih.govnih.gov This strain utilizes partial reductive pathways for the degradation of 2C5NP. nih.gov The ability of strain CNP-8 to rapidly degrade these compounds in synthetic wastewater highlights its bioremediation potential. nih.gov

Bacterial StrainIsolated FromDegradesKey Features
Burkholderia sp. SJ98 Contaminated environments2-chloro-4-nitrophenol, 3-methyl-4-nitrophenolMetabolically versatile; possesses specific gene clusters for degradation. researchgate.netfrontiersin.org
Rhodococcus imtechensis RKJ300 Pesticide-contaminated soil4-nitrophenol (B140041), 2-chloro-4-nitrophenol, 2,4-dinitrophenolGram-positive; uses both oxidative and reductive pathways. microbiologyresearch.orgacs.orgnih.gov
Cupriavidus sp. CNP-8 Pesticide-contaminated soil2-chloro-5-nitrophenol, 2,6-dichloro-4-nitrophenolUtilizes partial reductive pathways; effective in wastewater treatment. nih.govnih.gov

The microbial breakdown of chloronitrophenols proceeds through distinct catabolic pathways that typically involve the removal of nitro and chloro substituents and subsequent cleavage of the aromatic ring.

(Chloro)hydroquinone Pathways : This is a common strategy for the degradation of chlorinated nitrophenols. In this pathway, the nitro group is first removed from the aromatic ring, often by a monooxygenase, to form a chlorosubstituted hydroquinone (B1673460). For example, the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300 and Arthrobacter sp. SJCon proceeds via the formation of chlorohydroquinone (B41787). acs.orgnih.govnih.gov This intermediate is then further metabolized. The degradation pathway for 2-chloro-4-nitrophenol in Burkholderia sp. SJ98 also involves a chlorohydroquinone intermediate. researchgate.netfrontiersin.org

1,2,4-Benzenetriol Pathway : In some cases, the degradation proceeds through hydroxyquinol (1,2,4-benzenetriol). For instance, the degradation of 2,4,5-trichlorophenoxyacetic acid by Burkholderia cepacia AC1100 involves the formation of 5-chlorohydroxyquinol, which is subsequently dechlorinated to hydroxyquinol. nih.gov This hydroxyquinol is then a substrate for ring-cleavage enzymes. nih.gov This pathway is also observed in the degradation of 4-chlorophenol (B41353). researchgate.net

The identification of transient metabolic intermediates is key to elucidating degradation pathways. Advanced analytical techniques like HPLC and GC-MS are used to detect and characterize these compounds from bacterial cultures.

Chlorohydroquinone : This compound is a well-documented intermediate in the degradation of 2-chloro-4-nitrophenol by various bacteria, including Rhodococcus imtechensis and Arthrobacter sp. SJCon. acs.orgnih.govnih.gov Its formation marks the initial denitration step, leading to a key intermediate for subsequent ring fission.

Maleylacetate (B1240894) : Following the formation of hydroquinone or chlorohydroquinone, the aromatic ring is cleaved by a dioxygenase. In the degradation of 2-chloro-4-nitrophenol by Arthrobacter sp. SJCon, chlorohydroquinone is cleaved to form maleylacetate. nih.gov Similarly, in Burkholderia cepacia AC1100, hydroxyquinol is converted to maleylacetate by a dioxygenase. nih.gov

2-Chloro-5-hydroxylaminophenol and 2-Chloro-5-nitrosophenol : The degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. CNP-8 follows a reductive pathway where the nitro group is sequentially reduced. This process yields 2-chloro-5-nitrosophenol as an initial intermediate, which is then further reduced to 2-chloro-5-hydroxylaminophenol. nih.gov These intermediates are characteristic of a reductive mechanism initiated by a nitroreductase. nih.gov

Intermediate CompoundPrecursor CompoundDegrading Strain(s)Pathway
Chlorohydroquinone 2-Chloro-4-nitrophenolRhodococcus imtechensis RKJ300, Arthrobacter sp. SJCon(Chloro)hydroquinone Pathway acs.orgnih.govnih.gov
Maleylacetate Chlorohydroquinone, HydroxyquinolArthrobacter sp. SJCon, Burkholderia cepacia AC1100(Chloro)hydroquinone Pathway, 1,2,4-Benzenetriol Pathway nih.govnih.gov
2-Chloro-5-nitrosophenol 2-Chloro-5-nitrophenolCupriavidus sp. CNP-8Reductive Pathway nih.gov
2-Chloro-5-hydroxylaminophenol 2-Chloro-5-nitrosophenolCupriavidus sp. CNP-8Reductive Pathway nih.gov

Enzymatic Mechanisms of Biotransformation

The degradation of chloronitrophenols is orchestrated by a suite of specialized enzymes. Nitroreductases, monooxygenases, and dioxygenases play pivotal roles in the initial transformation and subsequent aromatic ring cleavage.

Nitroreductases are flavin-containing enzymes that catalyze the reduction of nitro groups on aromatic rings, a critical step in the degradation of many nitroaromatic compounds. These enzymes typically use NADH or NADPH as a source of reducing equivalents. ebi.ac.uk The reaction proceeds via a ping-pong mechanism, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H and then reoxidized by the nitroaromatic substrate. ebi.ac.uk In the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. CNP-8, an NADPH-dependent nitroreductase named MnpA catalyzes the reduction of the nitro group to a hydroxylamino group, via a nitroso intermediate. nih.gov The broad substrate specificity of many nitroreductases is attributed to a simple, non-selective kinetic mechanism and flexibility in the enzyme's active site. ebi.ac.uknih.gov

Monooxygenases and dioxygenases are essential for introducing hydroxyl groups onto the aromatic ring and for the subsequent ring cleavage.

Monooxygenases : These enzymes incorporate one atom of molecular oxygen into the substrate. In the degradation of nitrophenols, monooxygenases are often responsible for the initial oxidative removal of the nitro group, leading to the formation of intermediates like hydroquinone or chlorohydroquinone. frontiersin.org For example, in Cupriavidus sp. CNP-8, a two-component FAD-dependent monooxygenase (HnpAB) converts 2,6-dichloro-4-nitrophenol to 6-chlorohydroxyquinol. nih.gov

Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the substrate and are responsible for the critical step of aromatic ring cleavage. taylorandfrancis.com They are broadly classified as intradiol or extradiol dioxygenases, depending on whether they cleave the ring between or adjacent to the hydroxyl groups of a catecholic intermediate, respectively. nih.govnih.gov For example, a chlorohydroquinone dioxygenase is active in Arthrobacter sp. SJCon, cleaving the ring of chlorohydroquinone to produce maleylacetate. nih.gov Similarly, hydroxyquinol 1,2-dioxygenase, an intradiol enzyme, cleaves the ring of hydroxyquinol in Burkholderia cepacia AC1100. nih.gov

Genetic Basis of Degradation Pathways (e.g., mnp and hnp gene clusters)

There is no available research identifying the specific gene clusters, such as mnp or hnp, involved in the degradation of 5-Bromo-2-chloro-4-nitrophenol. Studies on compounds like 2-chloro-4-nitrophenol have identified hnp and pnp gene clusters in bacteria like Cupriavidus sp. and Burkholderia sp., which encode for enzymes that initiate the breakdown of the aromatic ring. However, the substrate specificity of these enzymes and their efficacy in transforming a molecule substituted with bromine remains uninvestigated.

Factors Influencing Biodegradation Efficiency

Specific data on the factors influencing the biodegradation efficiency of this compound is not documented.

Role of Nutrient Availability and Concentration

No studies have been found that detail the role of nutrient availability or the effect of substrate concentration on the microbial degradation of this compound. For related compounds, nutrient levels and optimal substrate concentrations are known to be critical for efficient biodegradation, with high concentrations often proving inhibitory to microbial activity.

Effects of Aerobic versus Anaerobic Conditions

The effects of aerobic versus anaerobic conditions on the biodegradation of this compound have not been scientifically reported. Research on other nitrophenols has shown that degradation can occur under both conditions, but often through different microbial pathways and at different rates. Aerobic pathways frequently involve oxygenases, while anaerobic degradation often proceeds via reduction of the nitro group.

Abiotic Environmental Fate Processes

Specific quantitative data on the abiotic environmental fate of this compound is unavailable.

Atmospheric Photolysis and Estimated Half-Lives

There are no published estimates for the atmospheric half-life of this compound or studies on its atmospheric photolysis. The rate of photolysis would depend on its absorption spectrum, quantum yield, and the presence of atmospheric photoxidants, none of which have been determined for this specific compound.

Photolysis and Biodegradation in Aquatic Environments (Freshwater, Seawater)

Scientific investigation into the combined or separate effects of photolysis and biodegradation on this compound in freshwater or seawater is absent from the available literature. The rates of these processes are known to be influenced by factors such as water chemistry (pH, dissolved organic matter), light intensity, and the presence of adapted microbial communities, none of which have been studied for this compound.

Degradation Processes in Soil Compartments (Top-soil, Subsoils)

Biodegradation is the principal mechanism for the removal of nitrophenols from soil. cdc.gov The rate of this degradation is influenced by various factors including soil type, microbial population, oxygen availability, temperature, and moisture content. nih.gov Generally, degradation is faster in the microbially-rich top-soil under aerobic conditions and significantly slower in the nutrient-poor and often anoxic subsoil. cdc.gov

Degradation in Top-soil

Top-soil, with its higher organic matter content and diverse microbial communities, provides a favorable environment for the breakdown of xenobiotic compounds. Aerobic degradation is the predominant pathway in this compartment.

Several bacterial strains capable of degrading 2C4NP have been isolated from soil, most notably belonging to the genera Rhodococcus and Burkholderia. nih.govnih.gov For instance, Rhodococcus imtechensis strain RKJ300, isolated from pesticide-contaminated soil, has demonstrated the ability to utilize 2C4NP as a sole source of carbon and energy. nih.govacs.org The degradation process initiated by this bacterium involves an oxidative mechanism where the nitro group is released as nitrite (B80452), followed by the removal of the chloride ion. nih.govacs.org The key intermediates identified in this pathway are chlorohydroquinone and hydroquinone. nih.govacs.org

Similarly, Burkholderia sp. strain RKJ 800, also isolated from a pesticide-contaminated site, degrades 2C4NP through an oxidative pathway. nih.gov The degradation begins with the release of nitrite ions, followed by chloride ions, leading to the formation of chlorohydroquinone and subsequently hydroquinone. nih.gov

The half-life of nitrophenols in top-soil can vary. For example, 4-nitrophenol has a half-life of about one to three days under aerobic conditions. cdc.gov While specific data for this compound is unavailable, the presence of both chloro and bromo substituents would likely increase its persistence compared to singly halogenated or non-halogenated nitrophenols.

Table 1: Bacterial Strains Involved in the Degradation of 2-Chloro-4-nitrophenol in Soil

Bacterial Strain Degradation Pathway Key Intermediates Reference
Rhodococcus imtechensis RKJ300 Oxidative Chlorohydroquinone, Hydroquinone nih.govacs.org
Burkholderia sp. RKJ 800 Oxidative Chlorohydroquinone, Hydroquinone nih.gov
Stenotrophomonas sp. LZ-1 Hydroquinone pathway Hydroquinone oup.com
Rhodococcus opacus Ortho-cleavage of catechol Catechol nih.gov

Degradation in Subsoils

Subsoils are characterized by lower microbial activity, reduced nutrient availability, and often limited oxygen, which generally leads to slower degradation rates for organic pollutants. cdc.gov Under these conditions, anaerobic degradation pathways may become more significant.

For nitrophenols, anaerobic degradation typically proceeds via the reduction of the nitro group to an amino group, forming aminophenols. cdc.gov While specific studies on this compound in subsoil are lacking, the degradation of 4-nitrophenol in subsoils is known to be considerably slower than in top-soil, with a half-life of about 40 days under aerobic conditions and even slower under anaerobic conditions. cdc.gov The additional halogen atoms on this compound would likely further retard its degradation in this environment.

The process of reductive dehalogenation, the removal of halogen substituents under anaerobic conditions, is a key step in the degradation of many halogenated aromatic compounds. researchgate.net It is plausible that the degradation of this compound in subsoils would involve a combination of nitro group reduction and sequential dehalogenation, although the specific pathways and microbial consortia involved remain to be elucidated.

Table 2: Half-life of Structurally Related Nitrophenols in Different Soil Compartments

Compound Soil Compartment Conditions Half-life Reference
4-Nitrophenol Top-soil Aerobic 1-3 days cdc.gov
4-Nitrophenol Top-soil Anaerobic ~14 days cdc.gov
2-Nitrophenol Top-soil Aerobic ~12 days cdc.gov
4-Nitrophenol Subsoil Aerobic ~40 days cdc.gov
4-Nitrophenol Subsoil Anaerobic >40 days cdc.gov

Applications in Chemical Synthesis and Advanced Materials Research

5-Bromo-2-chloro-4-nitrophenol as a Versatile Synthetic Building Block

The distinct electronic properties and multiple reaction sites of this compound make it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and halogen substituents activates the aromatic ring for certain nucleophilic substitutions, while also directing incoming groups to specific positions, allowing for precise control over the construction of highly substituted chemical structures.

Precursor in the Synthesis of Diverse Organic Compounds

This compound serves as a key precursor in the creation of a variety of organic compounds. Its multifunctionality allows for a range of chemical transformations, making it a valuable starting material for synthesizing more complex molecules. For instance, it is utilized in the production of dyes and pharmaceutical intermediates. The presence of multiple reactive sites facilitates a variety of chemical modifications, enabling the construction of intricate molecular architectures.

One notable application is in the synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a related compound, which starts from 2-chloro-5-bromobenzoic acid. This process involves the formation of an acyl chloride, followed by a Friedel-Crafts acylation and a reduction reaction. google.com This highlights the utility of halogenated and nitrated benzene (B151609) derivatives in building complex molecular frameworks.

Intermediate in Multi-Step Chemical Synthesis Schemes

In more complex synthetic pathways, this compound functions as a crucial intermediate. The order of reactions is critical in multi-step synthesis to ensure the desired arrangement of functional groups. libretexts.org For example, in the synthesis of substituted anilines, a nitration step is often performed early as the nitro group acts as a meta-director, guiding subsequent substitutions. libretexts.org The nitro group can then be reduced to an amine in a later step. libretexts.org

A patented one-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane, an important intermediate for antidiabetic drugs, utilizes 2-chloro-5-bromobenzoic acid as a starting material. google.com This process involves conversion to 2-chloro-5-bromobenzoyl chloride, followed by a Friedel-Crafts acylation and a hydroboration reduction reaction. google.com This exemplifies how related bromo-chloro-substituted benzene derivatives are pivotal intermediates in the synthesis of valuable compounds.

Derivatization Strategies for Functional Materials

The modification of this compound through various derivatization strategies opens pathways to novel functional materials with specific properties for applications in coordination chemistry and materials science.

Synthesis of Halogenated Phenol-Based Schiff Bases for Coordination Chemistry

Halogenated phenols are precursors for Schiff bases, which are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. researchgate.netresearchgate.net The synthesis of Schiff bases typically involves the condensation of a substituted salicylaldehyde (B1680747) with a primary amine. For example, 3-bromo-5-chlorosalicylaldehyde reacts with 2-chlorobenzenamine to form 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol. researchgate.net

Similarly, Schiff bases can be synthesized from 5-chloro-salicylaldehyde and various primary amines. nih.gov These Schiff bases can then act as ligands, coordinating with metal ions such as Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II) to form metal complexes. researchgate.net The resulting complexes have been investigated for their biological activities. researchgate.net The synthesis of a Schiff base from 5-Bromo-2-Hydroxy Benzaldehyde and aniline (B41778), and its subsequent complexation with various transition metals, further illustrates this approach. researchgate.net Another example involves the reaction of salicylaldehyde with 2-chloro-4-nitroaniline (B86195) to produce the Schiff base 2-[(2-chloro-4-nitrophenyl)iminomethyl]phenol. ijcm.ir

Exploration of Halogenated Nitrophenol Derivatives in the Development of Advanced Materials

The unique electronic and structural characteristics of halogenated nitrophenols make their derivatives candidates for the development of advanced materials. The study of such highly substituted phenols contributes to a deeper understanding of structure-reactivity relationships, which is crucial for creating new value-added chemicals.

The properties of these molecules are heavily influenced by the nature and position of their functional groups. Research in this area often focuses on developing synthetic methods that allow for precise control over the placement of these groups on the aromatic ring. The resulting materials can have applications in various fields, including the development of new catalysts and materials with specific optical or electronic properties.

Catalytic Applications

While this compound itself is not typically used directly as a catalyst, the broader class of nitrophenols and their derivatives are significant in the field of catalysis, particularly in reduction reactions. Nanoparticles of metals like gold, silver, and copper have been extensively studied for their catalytic activity in the reduction of nitrophenols, such as 4-nitrophenol (B140041), which serves as a benchmark reaction. nih.govoiccpress.com

These catalytic systems often involve supporting the metal nanoparticles on materials like polydopamine-magnetite to enhance stability and recyclability. nih.gov The efficiency of these catalysts can be influenced by factors such as the size and shape of the nanoparticles and the nature of the support material. The reduction of nitrophenols is an important reaction for environmental remediation, as nitrophenols are considered hazardous pollutants. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no documented information regarding the specific role of the chemical compound This compound as a catalytic agent in chemical processes.

Therefore, it is not possible to provide an article on the "Role as a Catalytic Agent in Chemical Processes" for this compound as requested, due to the absence of scientific data on this specific application.

Q & A

What methodologies optimize the synthesis of 5-Bromo-2-chloro-4-nitrophenol to achieve high purity and yield?

Advanced Research Focus :
Synthetic routes often involve halogenation and nitration steps. For example, selective nitration of bromo-chlorophenol derivatives requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) improves purity . Monitor reaction progress using TLC and adjust stoichiometry of brominating agents (e.g., Br₂ in acetic acid) to minimize side products .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Advanced Research Focus :
The electron-withdrawing nitro and halogen groups create complex splitting in ¹H NMR due to deshielding and coupling. Use high-field NMR (≥400 MHz) and compare with computational predictions (DFT simulations) to assign peaks accurately. For ¹³C NMR, DEPT-135 experiments help distinguish CH₃/CH₂ groups. Cross-validate with IR (nitro group absorption ~1520 cm⁻¹) and HRMS (exact mass ± 0.001 Da) .

What strategies are effective in evaluating the biological activity of this compound derivatives?

Advanced Research Focus :
Derivatize the phenol group to esters or ethers to enhance bioavailability. Test antimicrobial activity via microdilution assays (MIC values against Gram-positive/negative strains) and antitumor potential using MTT assays on cancer cell lines. Compare results with structurally similar compounds (e.g., 4-Bromo-5-fluoro-2-nitrophenol) to establish structure-activity relationships (SAR) .

How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

Advanced Research Focus :
Employ DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify electron-deficient positions. Simulate transition states for substitution at C-2 (chloro) vs. C-5 (bromo) to predict regioselectivity. Validate with experimental kinetic studies under varying pH and temperatures .

What approaches address contradictions in reported melting points or solubility data for this compound?

Advanced Research Focus :
Discrepancies may arise from polymorphic forms or impurities. Perform DSC to confirm melting points and PXRD to identify crystalline phases. Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify impurities. Solubility studies in DMSO, THF, and aqueous buffers (pH 1–13) should be conducted at controlled temperatures (25–50°C) .

How does the nitro group influence the compound’s stability under thermal or photolytic conditions?

Advanced Research Focus :
The nitro group increases thermal stability but may cause photodecomposition. Conduct TGA (10°C/min, N₂ atmosphere) to assess thermal degradation. For photostability, expose samples to UV light (254 nm) and monitor degradation via HPLC. Stabilizers like BHT (0.1% w/w) can mitigate radical-mediated decomposition .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Advanced Research Focus :
HPLC-UV (λ = 280 nm) with a C18 column offers better resolution for polar impurities than spectrophotometry. For halogenated byproducts (e.g., di-brominated analogs), use GC-MS with electron-capture detection. Cross-reference with spiked samples for validation .

What synthetic pathways are suitable for generating fluorinated analogs of this compound?

Advanced Research Focus :
Replace chlorine with fluorine via Ullmann coupling (CuI, DMF, 120°C) or Balz-Schiemann reaction (HBF₄, NaNO₂). For meta-fluorination, employ directed ortho-metalation (LDA, −78°C) followed by electrophilic fluorination (NFSI) .

How can green chemistry principles be applied to the synthesis of this compound?

Advanced Research Focus :
Replace traditional solvents (DCM, DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Use catalytic FeCl₃ for bromination to reduce waste. Microwave-assisted synthesis (100°C, 30 min) can improve energy efficiency .

What challenges arise in interpreting mass spectral fragmentation patterns of this compound?

Advanced Research Focus :
The molecular ion ([M]⁺) often undergoes loss of NO₂ (46 Da) and Br (80 Da). Use MS/MS (CID at 20 eV) to differentiate fragmentation pathways. Compare with isotopic patterns (Br/Cl) to confirm molecular formula .

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